molecular formula C18H13ClN2O B2384829 (E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 898920-91-7

(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No. B2384829
M. Wt: 308.77
InChI Key: VSONOOXLTCSCTJ-ACCUITESSA-N
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Description

Quinazolinones are a class of organic compounds with a wide range of biological activities . They are very attractive compounds in medicinal chemistry due to their broad spectrum of biological activities . In particular, quinazolin-4(3H)-ones were reported to possess high anti-inflammatory and analgesic activity .


Synthesis Analysis

Quinazolinones can be synthesized by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines .


Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms (pyrimidine) .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For example, they can participate in electrophilic di- and monofluorinations . They can also undergo reactions with isothiocyanates .

Future Directions

The future research directions in the field of quinazolinones include developing new synthesis methods, studying their biological activities, and exploring their potential applications in medicinal chemistry . There is also interest in developing quinazolinones as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .

properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O/c19-14-7-5-12(6-8-14)11-13-9-10-21-16-4-2-1-3-15(16)18(22)20-17(13)21/h1-8,11H,9-10H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSONOOXLTCSCTJ-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C/C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

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